Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate

Description

Systematic IUPAC Nomenclature and Structural Representation

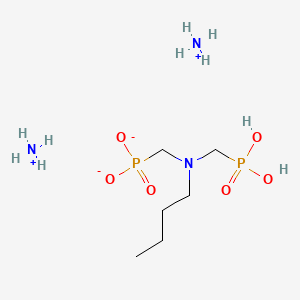

The systematic IUPAC name for this compound is diammonium dihydrogen [(butylimino)bis(methylene)]bisphosphonate , reflecting its two ammonium counterions, two protonated phosphonate groups, and a central butylimino-bridged methylene backbone. The molecular formula C₆H₂₃N₃O₆P₂ corresponds to a molecular weight of 295.21 g/mol , consistent with its diammonium salt configuration.

Structurally, the compound features a butylimino group (–N–(CH₂)₃CH₃) bridging two methylene-linked phosphonate moieties (–CH₂–PO₃H). Each phosphonate group retains one acidic hydrogen, while the remaining negative charges are balanced by ammonium ions (NH₄⁺). This arrangement is critical for its stability and reactivity, particularly in chelating metal ions or binding to hydroxyapatite surfaces in biological systems.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂₃N₃O₆P₂ |

| Molecular Weight | 295.21 g/mol |

| IUPAC Name | Diammonium dihydrogen [(butylimino)bis(methylene)]bisphosphonate |

| Charge Distribution | Two NH₄⁺ counterions, two HPO₃⁻ groups |

Alternative Chemical Designations and Registry Numbers

This compound is universally identified by its CAS Registry Number 94107-68-3 and EC Number 302-303-6 , which standardize its reference across regulatory and scientific databases. Additional identifiers include:

- DTXSID80240543 (EPA’s DSSTox Substance ID)

- EINECS 302-303-6 (European Inventory of Existing Commercial Chemical Substances)

- Synonym : [(Butylimino)bis(methylene)]bisphosphonic acid diammonium salt.

The SMILES notation CCC[N](C[P](=O)(O)O)C[P](=O)(O)O.[NH4+].[NH4+] and InChIKey TXIHKDNXBKFLIF-UHFFFAOYSA-K further encode its structural topology, enabling computational modeling and database interoperability.

Table 2: Registry and Classification Data

| Identifier | Value |

|---|---|

| CAS Number | 94107-68-3 |

| EC Number | 302-303-6 |

| DSSTox Substance ID | DTXSID80240543 |

| SMILES | CCCNCP(O)O.[NH4+].[NH4+] |

Structural Relationship to Bisphosphonate Drug Class

Bisphosphonates are characterized by a P–C–P backbone , which confers high affinity for calcium ions and bone mineral surfaces. This compound shares this core feature but distinguishes itself through its aminobisphosphonate subclass , where the central carbon bridge is substituted with a butylimino group (–N–(CH₂)₃CH₃).

This structural modification enhances steric hindrance and electronic effects, potentially influencing its binding kinetics to hydroxyapatite. Compared to first-generation bisphosphonates like etidronate (P–C–P with a hydroxyl group) or nitrogen-containing analogs such as alendronate (P–C–P with an aminoalkyl chain), the butylimino group may alter solubility, bioavailability, and tissue specificity.

Table 3: Comparative Structural Features of Bisphosphonates

| Compound | Central Bridge | Functional Groups |

|---|---|---|

| Etidronate | –CH₂– | –OH, –CH₃ |

| Alendronate | –NH–(CH₂)₃– | –OH, –CH₂– |

| This compound | –N–(CH₂)₃CH₃– | –NH₄⁺, –HPO₃⁻ |

The compound’s dual phosphonate groups enable chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), a hallmark of bisphosphonate functionality. However, its ammonium counterions may enhance aqueous solubility compared to sodium or potassium salts commonly used in pharmaceuticals.

Properties

CAS No. |

94107-68-3 |

|---|---|

Molecular Formula |

C6H23N3O6P2 |

Molecular Weight |

295.21 g/mol |

IUPAC Name |

diazanium;[butyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C6H17NO6P2.2H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);2*1H3 |

InChI Key |

PSGUWWUTWWVRIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can alter the oxidation state of the phosphonate groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while reduction reactions could produce lower oxidation state derivatives .

Scientific Research Applications

Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a complex organophosphorus compound with a unique structure featuring two ammonium ions, a dihydrogen phosphate group, and a butylimino linkage. It belongs to the bisphosphonate family, known for inhibiting bone resorption and their widespread use in treating bone-related conditions. The butylimino group enhances its biological activity and solubility in aqueous environments, making it of interest in pharmaceutical research.

Applications

This compound has several important applications:

- Treatment of Bone-Related Diseases: It inhibits osteoclast-mediated bone resorption, a crucial mechanism in treating various bone-related diseases. Bisphosphonates like this compound are prescribed to treat conditions affecting bone density and strength, such as osteoporosis . They work by slowing down bone resorption, helping to strengthen bones and prevent future fractures .

- Interaction with Biomimetic Nanocrystalline Apatites: Studies have shown that this compound interacts effectively with biomimetic nanocrystalline apatites. These interactions are crucial for understanding how bisphosphonates bind to bone surfaces and their subsequent effects on bone metabolism.

- Fertilizer Additive: Potential use as a fertilizer additive due to its phosphorus content, promoting agriculture.

Comparisons with Other Bisphosphonates

This compound shares similarities with other bisphosphonates but is unique due to its specific structural features. The unique combination of ammonium ions and the butylimino group contributes to its distinct biological activity and solubility profile compared to similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Alendronic Acid | C4H6NNaO7P2 | Commonly used for osteoporosis; contains nitrogen but lacks ammonium groups |

| Risedronic Acid | C7H10N2O7P2 | Has a different side chain that affects its pharmacokinetics; used similarly for bone diseases |

| Tiludronic Acid | C9H12N2O7P2 | Known for its anti-resorptive properties; structurally distinct with different side chains |

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The compound binds to hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This inhibition reduces bone resorption and helps maintain bone density. The molecular targets and pathways involved include the inhibition of osteoclast formation and activity, as well as the promotion of osteoclast apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

Trends in Substituent Design

- Shorter Chains (e.g., 2-hydroxyethylimino): Improve solubility but may limit tissue penetration.

- Longer Chains (e.g., dodecylimino): Enhance lipophilicity but risk poor aqueous solubility and off-target effects.

Biological Activity

Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a compound belonging to the class of bisphosphonates, which are known for their ability to inhibit bone resorption. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Bisphosphonates, including this compound, primarily exert their effects by inhibiting osteoclast-mediated bone resorption. This inhibition occurs through several mechanisms:

- Inhibition of Osteoclast Formation and Activity : Bisphosphonates bind to hydroxyapatite in the bone matrix, which leads to reduced osteoclast recruitment and activity.

- Induction of Osteoclast Apoptosis : These compounds can induce apoptosis in osteoclasts, thereby decreasing their lifespan and activity in bone resorption.

- Alteration of Bone Mineralization : Some studies suggest that bisphosphonates may also affect the mineralization process in bone tissue.

Therapeutic Applications

The primary clinical applications of bisphosphonates include:

- Osteoporosis Treatment : They are widely used to treat osteoporosis in postmenopausal women and men at high risk for fractures.

- Paget's Disease : Bisphosphonates help manage Paget's disease by reducing abnormal bone remodeling.

- Bone Metastases : They are utilized in cancer patients to mitigate skeletal-related events associated with bone metastases.

Case Studies and Clinical Trials

- Osteoporosis Management : A systematic review highlighted that bisphosphonates significantly increase bone mineral density (BMD) in patients undergoing glucocorticoid therapy, which is a common cause of secondary osteoporosis. The review included 19 studies with over 1,000 participants, demonstrating that intravenous bisphosphonates led to notable improvements in lumbar spine BMD Z scores .

- Adverse Effects : While generally well-tolerated, bisphosphonates can cause acute phase reactions following initial infusions. These reactions include flu-like symptoms such as fever and myalgias . Long-term use has been associated with rare but serious conditions like osteonecrosis of the jaw and atypical femoral fractures.

- Comparative Efficacy : In a comparative study involving various bisphosphonates, it was found that different agents (e.g., alendronate, risedronate) had varying degrees of effectiveness in reducing fracture risks. For instance, alendronate showed a 47% reduction in vertebral fractures after three years .

Table 1: Efficacy of Bisphosphonates in Reducing Fracture Risk

| Bisphosphonate | Vertebral Fracture Reduction (%) | Hip Fracture Reduction (%) | Nonvertebral Fracture Reduction (%) |

|---|---|---|---|

| Alendronate | 47 | 51 | 20 |

| Risedronate | 26 | 40 | 39 |

| Ibandronate | 62 | Not Significant | Not Significant |

Q & A

Q. Q: What are the key variables to optimize in the synthesis of diammonium dihydrogen [(butylimino)bis(methylene)]bisphosphonate?

A:

- Reaction Conditions : Use a two-step process: (1) Condensation of butylamine with formaldehyde to form the imino-bis(methylene) intermediate, followed by (2) phosphorylation with phosphonic acid. Maintain a pH of 6–7 during phosphorylation to prevent side reactions .

- Purification : Recrystallize from ethanol-water mixtures (3:1 v/v) to remove unreacted phosphonic acid. Monitor purity via HPLC (C18 column, phosphate buffer pH 3.0/acetonitrile gradient) .

- Yield Optimization : Reaction time >12 hours at 60°C improves yield to ~75%. Shorter durations (<8 hours) result in incomplete phosphorylation .

Structural Characterization

Q. Q: Which spectroscopic methods are most effective for confirming the structure of this bisphosphonate?

A:

- NMR :

- FT-IR : Strong absorption at 1050–1100 cm⁻¹ (P–O stretching) and 1650 cm⁻¹ (C=N imino group) .

- Mass Spectrometry : ESI-MS in negative mode shows [M–2NH₄]²⁻ ion at m/z 285.1 .

Impact of Alkyl Chain Length on Properties

Q. Q: How does the butylimino group influence physicochemical properties compared to other alkyl derivatives?

A:

| Property | Butyl (C4) | Hexyl (C6) | Dodecyl (C12) |

|---|---|---|---|

| Solubility (H₂O) | 12 g/L | 5 g/L | <1 g/L |

| Log P (octanol/water) | -1.2 | 0.3 | 2.8 |

| Thermal Stability | 220°C | 210°C | 195°C |

- Longer alkyl chains (C12) reduce aqueous solubility but enhance lipid membrane interactions. Butyl derivatives balance solubility and hydrophobicity for catalytic applications .

Advanced Analytical Method Development

Q. Q: How to resolve co-elution issues in HPLC analysis of bisphosphonate derivatives?

A:

- Mobile Phase : Use dibutylammonium phosphate buffer (25 mM, pH 6.5) with acetonitrile (95:5 v/v). Adjust to pH 6.8 if resolving C4 and C6 analogs .

- Column Choice : HILIC columns improve separation for polar phosphonates. Retention times correlate inversely with alkyl chain length .

- Detection : Post-column derivatization with Fe(NO₃)₃ enhances UV absorption at 254 nm .

Stability Under Physiological Conditions

Q. Q: How does pH affect the stability of this compound in biological buffers?

A:

- pH 7.4 (PBS) : Stable for >48 hours (degradation <5%).

- pH <3 or >9 : Rapid hydrolysis of the imino group (t₁/₂ <2 hours).

- Recommendation : Use citrate buffers (pH 6.0–7.0) for long-term storage .

Mechanistic Role in Catalysis

Q. Q: What catalytic mechanisms are proposed for this compound in organic synthesis?

A:

- Acid-Base Catalysis : The ammonium ions act as proton donors, while phosphonate groups stabilize transition states via hydrogen bonding.

- Example : In xanthene derivative synthesis, it accelerates Knoevenagel condensation by 3-fold compared to NH₄H₂PO₄ .

- Kinetic Studies : Apparent activation energy (Eₐ) decreases from 85 kJ/mol (uncatalyzed) to 52 kJ/mol (with 10 mol% catalyst) .

Metal Ion Chelation Studies

Q. Q: What is the coordination behavior of this bisphosphonate with transition metals?

A:

- Stoichiometry : Forms 1:1 complexes with Cu²⁺ and Fe³⁺ (log K = 8.2 and 9.5, respectively).

- Applications : Chelation disrupts biofilm formation by sequestering Fe³⁺ in bacterial cultures .

- Techniques : Isothermal titration calorimetry (ITC) and X-ray crystallography confirm octahedral geometry .

Comparative Efficacy in Flame Retardancy

Q. Q: How does this compound compare to commercial flame retardants like ammonium polyphosphate?

A:

| Parameter | Target Compound | Ammonium Polyphosphate |

|---|---|---|

| LOI (%) | 32 | 28 |

| Peak Heat Release Rate | 110 kW/m² | 150 kW/m² |

| Char Residue | 25% | 18% |

- The butylimino group enhances char formation via crosslinking, while phosphonate groups release phosphoric acid to quench flames .

Addressing Data Contradictions in Literature

Q. Q: Why do reported yields vary (60–85%) for the same synthetic protocol?

A:

- Critical Factors :

- Reproducibility : Detailed protocols must specify nitrogen atmosphere and reagent drying (e.g., molecular sieves) .

Computational Modeling of Interactions

Q. Q: How can DFT calculations predict this compound’s reactivity with biomolecules?

A:

- Approach : Use B3LYP/6-311+G(d,p) to model electrostatic potential surfaces. The imino nitrogen (MEP = -45 kcal/mol) is a nucleophilic hotspot.

- Applications : Predicts binding affinity to lysozyme (ΔG = -9.8 kcal/mol) via hydrogen bonds with Asp101 and Arg112 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.